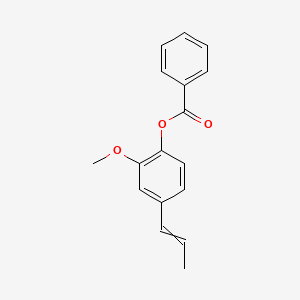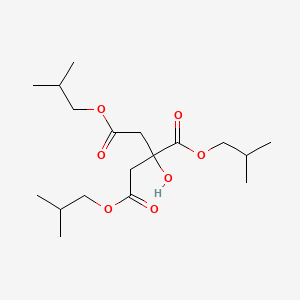
2'-Iodo-2'-deoxyuridine
Overview
Description
2’-Iodo-2’-deoxyuridine, also known as idoxuridine, is a synthetic nucleoside analog of thymidine. It is characterized by the substitution of a hydrogen atom with an iodine atom at the 5-position of the uracil ring. This compound is primarily recognized for its antiviral properties and is used in the treatment of viral infections, particularly those caused by herpes simplex virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-2’-deoxyuridine typically involves the iodination of 2’-deoxyuridine. One common method is the electrophilic iodination using iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of 2’-Iodo-2’-deoxyuridine often employs large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Iodo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, are commonly used to introduce aryl, vinyl, or alkynyl groups at the 5-position.
Common Reagents and Conditions:
Heck Reaction: Utilizes palladium acetate (Pd(OAc)2) as a catalyst and triethylamine (Et3N) as a base in aqueous media at elevated temperatures (around 80°C).
Sonogashira Reaction: Employs palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine, typically conducted in organic solvents.
Major Products:
Scientific Research Applications
2’-Iodo-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleoside analogs and as a probe in DNA structural studies.
Biology: Incorporated into DNA to study DNA replication and repair mechanisms.
Medicine: Employed as an antiviral agent in the treatment of herpes simplex keratitis and as a radiosensitizer in cancer therapy
Industry: Utilized in the development of diagnostic assays and as a standard in pharmaceutical research.
Mechanism of Action
2’-Iodo-2’-deoxyuridine exerts its antiviral effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal base pairing and inhibits the activity of viral DNA polymerases, leading to the production of faulty viral DNA that cannot replicate or infect host cells . The compound also inhibits thymidylate phosphorylase, further impairing viral DNA synthesis .
Comparison with Similar Compounds
- 5-Fluoro-2’-deoxyuridine (FUdR)
- 5-Chloro-2’-deoxyuridine (ClUdR)
- 5-Bromo-2’-deoxyuridine (BrUdR)
Comparison: 2’-Iodo-2’-deoxyuridine is unique among its analogs due to the presence of the iodine atom, which enhances its ability to act as a radiosensitizer and antiviral agent. While other halogenated derivatives like 5-Fluoro-2’-deoxyuridine and 5-Bromo-2’-deoxyuridine also exhibit antiviral properties, the iodine substitution in 2’-Iodo-2’-deoxyuridine provides distinct advantages in terms of potency and efficacy .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOKCWRUQHGQR-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197186 | |
| Record name | 2'-Iodo-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-03-1 | |
| Record name | 2'-Iodo-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Iodo-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















